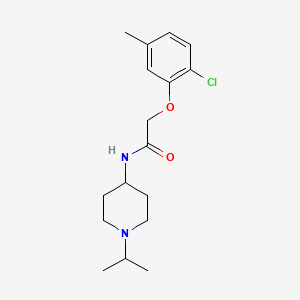
N,N-diethyl-4-(10H-phenothiazin-10-yl)-1-butanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(10H-phenothiazin-10-yl)-1-butanamine hydrochloride, commonly known as thioridazine, is a phenothiazine antipsychotic drug that was first synthesized in the 1950s. It has been used in the treatment of schizophrenia and other psychotic disorders, but due to its side effects, it has been largely replaced by other antipsychotic drugs. However, thioridazine continues to be used in scientific research for its unique properties.
Mécanisme D'action
Thioridazine works by blocking the dopamine receptors in the brain, which reduces the activity of dopamine and other neurotransmitters. This leads to a decrease in psychotic symptoms such as hallucinations and delusions.
Biochemical and Physiological Effects:
Thioridazine has been shown to have a number of biochemical and physiological effects. It can cause sedation, dizziness, and blurred vision, as well as weight gain and metabolic changes. It also has the potential to cause serious side effects such as cardiac arrhythmias and neuroleptic malignant syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using thioridazine in lab experiments is its ability to inhibit the growth of certain types of bacteria and fungi, which can be useful in studying the mechanisms of infection. However, its use is limited by its potential side effects and the availability of other, safer antipsychotic drugs.
Orientations Futures
There are a number of potential future directions for research on thioridazine. One area of interest is its potential use in treating neurodegenerative disorders such as Parkinson's disease. Another area is its potential use in combination with other drugs to treat certain types of cancer. Additionally, further research is needed to better understand the mechanisms of action and potential side effects of thioridazine.
Méthodes De Synthèse
Thioridazine can be synthesized by reacting 2-chloro-N,N-diethyl-4-(10H-phenothiazin-10-yl)butanamide with sodium sulfide in the presence of a catalyst. The resulting thioridazine base is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Applications De Recherche Scientifique
Thioridazine has been used in scientific research for its ability to inhibit the growth of certain types of bacteria, fungi, and cancer cells. It has also been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2S.ClH/c1-3-21(4-2)15-9-10-16-22-17-11-5-7-13-19(17)23-20-14-8-6-12-18(20)22;/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACDMYRPWBYJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2835426 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5128381.png)

![1-(9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]-2-propanol](/img/structure/B5128392.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-nitrobenzyl)-1-phenylmethanamine](/img/structure/B5128399.png)
![N-[2-(2-chlorophenyl)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5128408.png)
![N-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5128414.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5128418.png)

![4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5128432.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B5128440.png)

![2-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5128451.png)
